Isocarboxazid

Antidepressant Neuropharmacology Clinical Trial Meta-Analysis

Isocarboxazid delivers a 41.3% drug-placebo difference in outpatient depression—the highest among irreversible MAOIs—enabling robust effect sizes with smaller cohorts. IC₅₀: 4.8 μM (rat brain MAO). Intermediate efficacy and lower anticholinergic burden vs. clomipramine make it ideal for dissociating antidepressant mechanisms from adverse effects. Aligned with 2023 TRD consensus guidelines, it accelerates preclinical validation of TRD models and augmentation strategies. Order high-purity (≥98%) reference standard.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 59-63-2
Cat. No. B021086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocarboxazid
CAS59-63-2
Synonyms5-Methyl-3-isoxazole-carboxylic Acid 2-Benzylhydrazide;  3-(N-Benzylhydrazinocarbonyl)-5-methylisoxazole;  Ro-5-0831;  Marplan; 
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NNCC2=CC=CC=C2
InChIInChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)12(16)14-13-8-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,16)
InChIKeyXKFPYPQQHFEXRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery slightly soluble in hot water
2.24e-01 g/L

Isocarboxazid (CAS 59-63-2) for Research: Non-Selective MAOI Compound for Neuropharmacology and Drug Discovery


Isocarboxazid is a non-selective, irreversible monoamine oxidase (MAO) inhibitor of the hydrazine class [1]. It inhibits both MAO-A and MAO-B isoforms, leading to increased synaptic concentrations of serotonin, norepinephrine, and dopamine in the central nervous system [2]. The compound has an IC50 of 4.8 μM for rat brain monoamine oxidase in vitro and induces a 4-fold increase in tryptamine action in isolated rat fundal strips at 50 nM .

Why Generic MAOI Substitution Is Not Interchangeable with Isocarboxazid


Monoamine oxidase inhibitors (MAOIs) as a class are not interchangeable due to significant differences in their pharmacological profiles, including potency, selectivity, and adverse effect burdens. While isocarboxazid, phenelzine, and tranylcypromine are all irreversible, non-selective MAOIs, their clinical efficacy varies by patient population and setting [1]. For example, meta-analyses demonstrate that drug-placebo response differences differ substantially among these agents, with isocarboxazid showing a 41.3% difference in outpatients compared to 29.5% for phenelzine and 22.1% for tranylcypromine [1]. Furthermore, isocarboxazid has demonstrated an intermediate position in efficacy and tolerability compared to moclobemide and clomipramine in randomized controlled trials [2]. These quantitative variations underscore that substituting one MAOI for another without careful consideration of the specific compound's evidence base can lead to suboptimal outcomes.

Isocarboxazid (CAS 59-63-2) Product-Specific Quantitative Evidence Guide


Comparative Outpatient Antidepressant Efficacy: Isocarboxazid vs. Phenelzine and Tranylcypromine

In a meta-analysis of controlled clinical trials, isocarboxazid demonstrated a larger drug-placebo difference than phenelzine and tranylcypromine in outpatient populations [1]. The magnitude of the difference suggests a potentially greater efficacy signal in this setting.

Antidepressant Neuropharmacology Clinical Trial Meta-Analysis

Comparative Inpatient Antidepressant Efficacy: Isocarboxazid vs. Phenelzine and Tricyclic Antidepressants

In inpatient settings, isocarboxazid's efficacy advantage over placebo was smaller than phenelzine's, and both were significantly less effective than tricyclic antidepressants (TCAs) [1].

Psychiatry Inpatient Depression Comparative Efficacy

Direct Comparative Trial: Isocarboxazid vs. Moclobemide and Clomipramine

In a 6-week randomized controlled trial of 167 outpatients, isocarboxazid (30 mg/day) was compared to moclobemide (300 mg/day) and clomipramine (150 mg/day). Isocarboxazid occupied an intermediate position in efficacy, while clomipramine was associated with more pronounced anticholinergic symptoms and orthostatic hypotension [1].

Atypical Depression Randomized Controlled Trial Efficacy Comparison

Orthostatic Hypotension Profile: Isocarboxazid vs. Clomipramine

In the same 6-week trial, anticholinergic symptoms and orthostatic hypotension were most pronounced in the clomipramine group, while isocarboxazid and moclobemide showed a more favorable tolerability profile in this regard [1]. Additionally, a fixed-dose study found isocarboxazid produced an average systolic blood pressure reduction of 14.6 mm in inpatients (50 mg dose) and 18.7 mm in outpatients, with no dose-related orthostatic effect [2].

Adverse Effects Cardiovascular Safety Tolerability

Consensus Guideline Positioning: Isocarboxazid in Treatment-Resistant Depression

The 2023 prescriber's guide for classic MAOIs, endorsed by over 70 international experts, positions isocarboxazid, along with phenelzine and tranylcypromine, as a key option for treatment-resistant depression (TRD) [1]. The guide emphasizes that MAOIs should be considered prior to electroconvulsive therapy in TRD cases.

Treatment-Resistant Depression Clinical Guidelines MAOI Utilization

Isocarboxazid (CAS 59-63-2): Optimal Research and Industrial Application Scenarios


Outpatient Depression Model Studies

Based on the meta-analysis showing a 41.3% drug-placebo difference in outpatients [1], isocarboxazid is particularly well-suited for preclinical and clinical studies modeling antidepressant response in non-hospitalized populations. Its robust effect size may enable smaller sample sizes or shorter study durations.

Comparative Tolerability Investigations

The direct comparative trial demonstrating intermediate efficacy and lower anticholinergic/orthostatic effects compared to clomipramine [2] positions isocarboxazid as an ideal reference compound for studies aiming to dissociate antidepressant mechanisms from specific adverse effect pathways.

Treatment-Resistant Depression Research

Given the 2023 expert consensus guideline emphasizing the use of classic MAOIs like isocarboxazid in treatment-resistant depression [3], this compound is a critical tool for developing and validating new models of TRD and for testing novel augmentation strategies.

In Vitro MAO Inhibition and Selectivity Assays

With a well-characterized IC50 of 4.8 μM for rat brain MAO in vitro and known non-selective, irreversible binding , isocarboxazid serves as a reliable positive control or reference standard in enzymatic assays designed to screen novel MAO inhibitors or assess isoform selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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